N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide
Description
This compound features a thiazole core substituted with a 4-(azepan-1-ylsulfonyl)phenyl group at position 4 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and chlorinated aryl groups.
Properties
Molecular Formula |
C23H23Cl2N3O4S2 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H23Cl2N3O4S2/c24-17-7-10-21(19(25)13-17)32-14-22(29)27-23-26-20(15-33-23)16-5-8-18(9-6-16)34(30,31)28-11-3-1-2-4-12-28/h5-10,13,15H,1-4,11-12,14H2,(H,26,27,29) |
InChI Key |
MKMRHRVTRBDSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the azepane sulfonyl phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The azepane sulfonyl phenyl group is introduced through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of thiazole compounds exhibit anticonvulsant properties. In studies involving animal models, compounds similar to N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide have shown effectiveness in reducing seizure activity. The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in the propagation of electrical signals in the brain .
Anti-inflammatory Properties
Studies have suggested that compounds containing similar structural motifs may possess anti-inflammatory properties. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as selective COX-2 inhibitors, indicating a potential pathway for therapeutic application in inflammatory conditions . This opens avenues for further exploration of this compound in treating inflammatory diseases.
Case Study 1: Anticonvulsant Screening
In a series of experiments designed to evaluate anticonvulsant activity, several derivatives were tested using maximal electroshock (MES) and pentylenetetrazole-induced seizure models. Compounds closely related to this compound demonstrated significant protective effects against seizures, particularly in the MES model .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on thiazole-containing acetamides to identify key structural features responsible for biological activity. The findings indicated that modifications at the phenolic and sulfonamide positions significantly influenced anticonvulsant efficacy and toxicity profiles . This underscores the importance of systematic variation in chemical structure to optimize therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
2-(2,4-Dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Key Differences : Replaces the azepane ring with a 6-membered piperidine sulfonyl group.
- Piperidine sulfonamides are widely studied in kinase inhibitors (e.g., c-Abl activators) .
- Molecular Weight : ~443.34 g/mol (vs. ~529.39 g/mol for the azepane analog), indicating lower lipophilicity .
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)
- Key Differences : Uses a morpholine (oxygen-containing 6-membered ring) sulfonyl group.
- Impact: The oxygen atom increases polarity, improving aqueous solubility. Morpholino derivatives are prevalent in antiviral agents (e.g., anti-COVID-19 compounds) .
- Activity : Reported IC₅₀ values of 1.2–3.8 µM against SARS-CoV-2 protease .
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
- Key Differences : Replaces the azepane sulfonyl group with a 4-chlorophenyl substituent.
Analogues with Thiazole-Acetamide Cores
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences: Lacks the sulfonamide-linked phenyl group and dichlorophenoxy side chain.
- Impact : Simpler structure with reduced steric hindrance; exhibits moderate anti-inflammatory activity due to the dichlorophenyl group .
- Crystal Structure : Dihedral angle of 61.8° between thiazole and dichlorophenyl planes, influencing molecular packing .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Differences: Substitutes the dichlorophenoxy group with a morpholine-acetamide chain.
- Impact : Enhanced solubility but reduced aromatic interactions; purity reported at 95% .
Bioactivity Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 529.39 | 4.8 | 7 |
| Piperidine Sulfonyl Analog | 443.34 | 3.9 | 6 |
| Morpholino Sulfonyl Analog | 465.42 | 3.5 | 7 |
- Key Insight : The azepane ring increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility.
Biological Activity
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O4S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMAPNVWTSARUBV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The azepane sulfonamide group is introduced via sulfonyl chloride derivatives.
- Coupling with Dichlorophenoxy Acetic Acid : The final product is formed by coupling the thiazole derivative with 2-(2,4-dichlorophenoxy)acetic acid under controlled conditions.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on A549 (lung cancer) and C6 (glioma) cell lines demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and DNA synthesis inhibition .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : The compound showed moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of dihydrofolate reductase (DHFR). By inhibiting this enzyme, the compound disrupts folate metabolism essential for DNA synthesis in rapidly dividing cells.
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Study on Anticancer Effects : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity using MTT assays. Results indicated that specific derivatives significantly inhibited tumor growth in vitro .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of related compounds against various bacterial strains, confirming their effectiveness as potential therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
